molecular formula C15H11FN4O2S B611742 3-氟-N-(4-甲基-2-噻唑基)-5-(5-嘧啶氧基)苯甲酰胺 CAS No. 1276617-62-9

3-氟-N-(4-甲基-2-噻唑基)-5-(5-嘧啶氧基)苯甲酰胺

货号 B611742
CAS 编号: 1276617-62-9
分子量: 330.3374
InChI 键: AXVLPJHYYFHCHK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Fluoro-N-(4-methyl-2-thiazolyl)-5-(5-pyrimidinyloxy)benzamide, also known as FMTPB, is a novel compound that has been gaining attention in the scientific community due to its potential applications in a variety of areas. It is a small molecule that can be synthesized using a variety of methods, and has shown promise in a variety of in vivo and in vitro studies.

科学研究应用

1. Drug Metabolism

Scientific Field

Pharmacology and Medicinal Chemistry

Application Summary

VU0409106 has been utilized in the study of drug metabolism, particularly in understanding the mechanisms of drug metabolism through the application of stable isotopes .

Methods of Application

Researchers have used liver S9 fractions to perform reactions with VU0409106, incorporating stable isotopes like deuterium (2H), carbon-13 (13C), and oxygen-18 (18O) to track metabolic pathways .

Results Summary

The conversion of VU0409106 to its metabolites M1 and M2 demonstrated near stoichiometric incorporation of the stable label, allowing for precise tracking of the drug’s metabolic pathways .

2. Obesity and Binge-Like Eating Behavior

Scientific Field

Neuroscience and Endocrinology

Application Summary

VU0409106 has been explored as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), with potential therapeutic implications in obesity and binge-like eating behavior .

Methods of Application

Diet-induced obese C57BL/6 mice were treated with VU0409106 for 14 days, with measurements taken for food intake, body weight, inflammatory/hormonal levels, and behavioral tests .

Results Summary

Treatment with VU0409106 resulted in a reduction of feeding, body weight, and adipose tissue inflammation. It also decreased binge-like eating in mice, suggesting mGluR5 as a potential target for treating obesity-related disorders .

3. Mass Spectrometry Binding Assays

Scientific Field

Analytical Chemistry

Application Summary

VU0409106 has been used in the development of mass spectrometry binding assays to quantify allosteric ligands .

Methods of Application

A liquid chromatography-electrospray ionization-tandem mass spectrometric (LC-ESI-MS/MS) method was developed for the quantification of VU0409106 among other compounds .

Results Summary

The method allowed for the determination of non-specific binding of VU0409106, contributing to a better understanding of its interactions with mGluR5 .

7. Neuroprotective Agent in Neurodegenerative Diseases

Scientific Field

Neurology

Application Summary

VU0409106 is being investigated for its neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Methods of Application

In vitro and in vivo models of neurodegeneration are used to test the efficacy of VU0409106. This includes administering the compound to cell cultures or animal models and assessing neuroprotective outcomes.

Results Summary

The expected results would involve a reduction in neuronal cell death and improvements in behavioral symptoms associated with neurodegenerative diseases, although specific data from the search results are not provided.

8. Cognitive Enhancement

Scientific Field

Cognitive Neuroscience

Application Summary

Research suggests that VU0409106 may enhance cognitive functions, potentially addressing deficits observed in conditions like schizophrenia and ADHD .

Methods of Application

Cognitive enhancement is typically assessed using behavioral tasks in animal models after treatment with VU0409106, alongside neurochemical analyses to understand the underlying mechanisms.

Results Summary

Improvements in tasks measuring attention, memory, and executive function are the anticipated outcomes, providing a quantitative measure of cognitive enhancement.

9. Pain Management

Scientific Field

Pain Research

Application Summary

VU0409106’s modulation of mGluR5 receptors indicates potential applications in pain management, particularly in chronic pain conditions .

Methods of Application

Animal models of chronic pain receive VU0409106, and their pain responses are measured through various behavioral assays and physiological markers.

Results Summary

A decrease in pain behaviors and an improvement in quality of life metrics would be the expected results, contributing to the compound’s profile as a pain modulator.

10. Addiction Treatment

Scientific Field

Addiction Medicine

Application Summary

The compound’s influence on reward pathways makes it a candidate for the treatment of substance use disorders, including alcohol and nicotine addiction .

Methods of Application

Animal models of addiction are treated with VU0409106, and their addictive behaviors are monitored, along with changes in neurotransmitter levels associated with addiction.

Results Summary

Reductions in self-administration of addictive substances and relapse behaviors would be key outcomes, indicating the compound’s potential in addiction therapy.

11. Anti-Inflammatory Agent

Scientific Field

Immunopharmacology

Application Summary

VU0409106 has shown promise as an anti-inflammatory agent, which could be applied in various inflammatory conditions, including autoimmune diseases .

Methods of Application

The compound’s anti-inflammatory effects are evaluated using in vitro assays with immune cells and in vivo models with induced inflammation.

Results Summary

A decrease in the production of inflammatory cytokines and an amelioration of symptoms in inflammatory disease models would be the expected findings.

12. Cancer Research

Scientific Field

Oncology

Application Summary

Given the role of inflammation and cellular signaling in cancer, VU0409106 may have applications in cancer research, particularly in understanding tumor progression and therapy resistance .

属性

IUPAC Name

3-fluoro-N-(4-methyl-1,3-thiazol-2-yl)-5-pyrimidin-5-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN4O2S/c1-9-7-23-15(19-9)20-14(21)10-2-11(16)4-12(3-10)22-13-5-17-8-18-6-13/h2-8H,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXVLPJHYYFHCHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC(=CC(=C2)F)OC3=CN=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-N-(4-methyl-2-thiazolyl)-5-(5-pyrimidinyloxy)benzamide

CAS RN

1276617-62-9
Record name VU-0409106
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1276617629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VU-0409106
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J65UDU5WEA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Compound 5 (1.0 g, 4.3 mmol, 1.0 eq), 4-methylthiazol-2-amine (585 mg, 5.12 mmol, 1.20 eq), 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (3.4 g, 8.9 mmol, 2.1 eq), and DIEA (1.56 mL, 8.94 mmol, 2.10 eq) were dissolved in CH2Cl2 (21 mL) and DMF (4.2 mL) and stirred rt for 48 h. The reaction was diluted with CH2Cl2 and washed with water (1×). The organics were dried (MgSO4), filtered and concentrated in vacuo. Purification by flash chromatography on silica gel afforded 721 mg (51%) of the title compound as a tan solid: 1H NMR (400 MHz, CDCl3) δ 9.09 (s, 1H), 8.77 (s, 2H), 7.74-7.70 (m, 1H), 7.62 (t, J=1.6 Hz, 1H), 7.43 (dt, J=9.6, 2.3 Hz, 1H), 6.83 (d, J=1.0 Hz, 1H), 2.28 (s, 3H); [M+1]+: 331.0.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
585 mg
Type
reactant
Reaction Step One
Name
Quantity
1.56 mL
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
4.2 mL
Type
solvent
Reaction Step Three
Yield
51%

Citations

For This Compound
4
Citations
AL Rodriguez, CM Niswender - Metabotropic Glutamate Receptor …, 2021 - Springer
In recent years, modulation of metabotropic glutamate (mGlu) receptors has been explored in efforts for development of therapeutics, particularly for central nervous system disorders. …
Number of citations: 2 link.springer.com
JW Zhang, W Xiao, ZT Gao, ZT Yu, JYJ Zhang - Drug Metabolism and …, 2018 - ASPET
Some quinoline-containing c-Met kinase inhibitors are aldehyde oxidase (AO) substrates. 3-Substituted quinoline triazolopyridine analogs were synthesized to understand the electron-…
Number of citations: 18 dmd.aspetjournals.org
K Sengmany, SD Hellyer, S Albold, T Wang, PJ Conn… - …, 2019 - Elsevier
Allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGlu 5 ) have been proposed as potential therapies for various CNS disorders. These ligands bind to sites …
Number of citations: 18 www.sciencedirect.com
K Sengmany - 2018 - eprints.nottingham.ac.uk
The metabotropic glutamate receptor subtype 5 (mGlu5) is a G protein-coupled receptor (GPCR) widely expressed throughout the brain, and implicated in various central nervous …
Number of citations: 4 eprints.nottingham.ac.uk

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。